![molecular formula C16H15N3O2S2 B14805113 (2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14805113.png)
(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a benzoyl group, and a hydrazino carbonothioyl linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves multiple steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form 3-methylbenzoyl hydrazine.
Thioamide Formation: The hydrazino intermediate is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.
Acryloylation: The final step involves the reaction of the thioamide with 3-(2-thienyl)acryloyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazino and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
- N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide
Uniqueness
N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-[[(3-methylbenzoyl)amino]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(10-11)15(21)18-19-16(22)17-14(20)8-7-13-6-3-9-23-13/h2-10H,1H3,(H,18,21)(H2,17,19,20,22)/b8-7+ |
InChI Key |
POSJIIJTYNVLGE-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


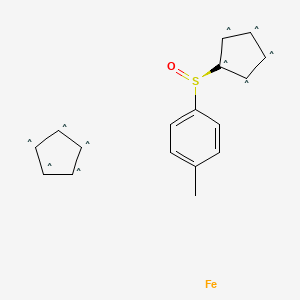
![4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)
![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)
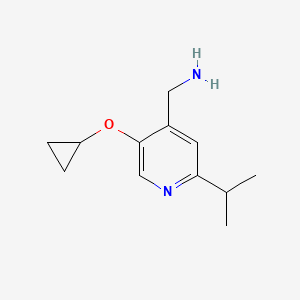
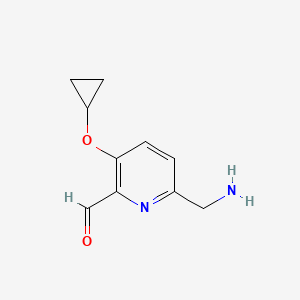
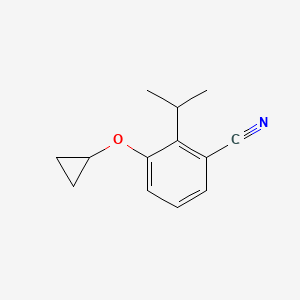
![(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)
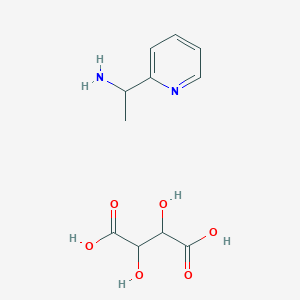
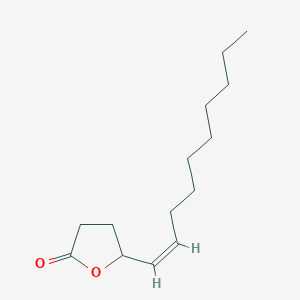
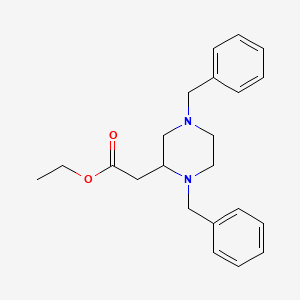
![Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH](/img/structure/B14805098.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14805130.png)
